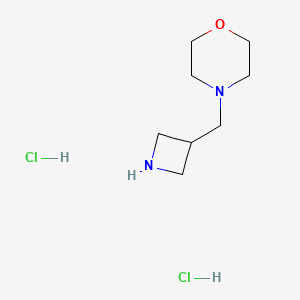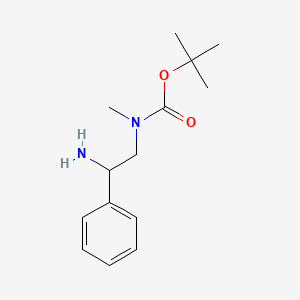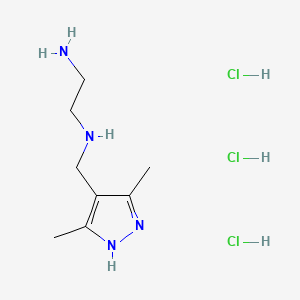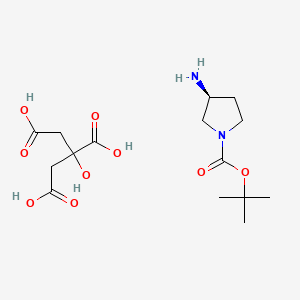
2-(5-Phenylpyridin-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-Phenylpyridin-2-yl)acetonitrile” is a chemical compound with the molecular formula C13H10N2 . It is commonly used in laboratory settings .
Synthesis Analysis
The synthesis of “2-(5-Phenylpyridin-2-yl)acetonitrile” involves a two-step mechanism involving addition and elimination promoted by DDQ as an oxidising agent . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine .Molecular Structure Analysis
The molecular structure of “2-(5-Phenylpyridin-2-yl)acetonitrile” consists of 13 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms . The molecular weight of the compound is 194.24 .Physical And Chemical Properties Analysis
“2-(5-Phenylpyridin-2-yl)acetonitrile” is a solid at room temperature .Applications De Recherche Scientifique
Organic Synthesis and Cyanomethylation
Acetonitrile is commonly used as an organic solvent and serves as an important intermediate in organic synthesis. Its widespread use has led to the development of new methods for synthesizing various essential compounds. In recent decades, the conversion reactions of acetonitrile as a building block have become particularly attractive in organic synthesis. Notably, in the field of electrochemical conversions involving acetonitrile, its good conductivity and environmentally friendly features make it a powerful tool for producing nitrogen-containing compounds or nitrile-containing compounds .
Electrophilic Substitution Reactions
The methyl proton of acetonitrile is faintly acidic, allowing it to be deprotonated to form nucleophiles. Additionally, the nitrogen with lone pair electrons can also act as a nucleophile. The cleavage of the H₃C-CN bond generates •CN radicals, making acetonitrile a valuable synthon in various organic reactions .
Synthesis of Heterocyclic Compounds
Acetonitrile’s enrichment, low cost, and excellent solvent properties have made it widely used in organic synthesis. Researchers have employed it in the preparation of heterocyclic compounds, including those with potential biological activities. For instance, novel 2-(pyridin-2-yl)pyrimidine derivatives have been synthesized and evaluated for their biological effects .
Catalysis and Carbon-Heteroatom Bond Formation
Recent research has focused on acetonitrile’s role in catalyzed carbon-heteroatom bond formation. It has been employed in various catalytic reactions, including cyanomethylation and the synthesis of tetrasubstituted olefins. These reactions provide access to diverse functional groups and complex molecules .
Pharmaceutical and Medicinal Chemistry
Given its versatility, acetonitrile has applications in pharmaceutical and medicinal chemistry. Researchers explore its use as a reagent or solvent in drug synthesis, purification, and formulation. Its compatibility with various reaction conditions makes it valuable for drug discovery and development .
Material Science and Electrochemistry
Acetonitrile’s electrochemical properties have led to its application in energy storage devices, such as supercapacitors and batteries. Its ability to form stable electrolytes and participate in redox reactions contributes to advancements in materials science and energy storage technology .
Orientations Futures
Propriétés
IUPAC Name |
2-(5-phenylpyridin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-8-13-7-6-12(10-15-13)11-4-2-1-3-5-11/h1-7,10H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRHFXTYQBHAAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744580 |
Source


|
| Record name | (5-Phenylpyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Phenylpyridin-2-yl)acetonitrile | |
CAS RN |
1227606-86-1 |
Source


|
| Record name | (5-Phenylpyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572874.png)


![Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B572882.png)
![6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B572884.png)

![1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572889.png)




